molecular formula C33H36FNO8 B12002959 1-(2-{4-[(1Z)-1-(4-fluorophenyl)-2-phenyl-1-propenyl]phenoxy}ethyl)pyrrolidine 2-hydroxy-1,2,3-propanetricarboxylate CAS No. 13554-26-2

1-(2-{4-[(1Z)-1-(4-fluorophenyl)-2-phenyl-1-propenyl]phenoxy}ethyl)pyrrolidine 2-hydroxy-1,2,3-propanetricarboxylate

Cat. No.: B12002959
CAS No.: 13554-26-2
M. Wt: 593.6 g/mol
InChI Key: CIMZBYHRLGJITL-XTNAOULASA-N
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Description

1-(2-{4-[(1Z)-1-(4-fluorophenyl)-2-phenyl-1-propenyl]phenoxy}ethyl)pyrrolidine 2-hydroxy-1,2,3-propanetricarboxylate is a complex organic compound with a molecular formula of C33H36FNO8 and a molecular weight of 593.65 g/mol . This compound is notable for its intricate structure, which includes a fluorophenyl group, a phenylpropenyl group, and a pyrrolidine ring, all connected through a phenoxyethyl linkage to a propanetri-carboxylate moiety. It is used primarily in research settings due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-{4-[(1Z)-1-(4-fluorophenyl)-2-phenyl-1-propenyl]phenoxy}ethyl)pyrrolidine 2-hydroxy-1,2,3-propanetricarboxylate typically involves multiple steps:

    Formation of the Fluorophenyl-Phenylpropenyl Intermediate: This step involves the reaction of 4-fluorobenzaldehyde with acetophenone under basic conditions to form the corresponding chalcone through an aldol condensation reaction.

    Synthesis of the Phenoxyethyl Intermediate: The chalcone is then reacted with 4-hydroxybenzyl alcohol to form the phenoxyethyl intermediate via a Williamson ether synthesis.

    Formation of the Pyrrolidine Ring: The phenoxyethyl intermediate is then reacted with pyrrolidine in the presence of a suitable base to form the pyrrolidine derivative.

    Final Coupling with Propanetri-carboxylate: The pyrrolidine derivative is finally coupled with 2-hydroxy-1,2,3-propanetricarboxylate under esterification conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated synthesis and purification systems would be essential to handle the complexity of the multi-step synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(2-{4-[(1Z)-1-(4-fluorophenyl)-2-phenyl-1-propenyl]phenoxy}ethyl)pyrrolidine 2-hydroxy-1,2,3-propanetricarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the double bonds or carbonyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy or pyrrolidine moieties, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-{4-[(1Z)-1-(4-fluorophenyl)-2-phenyl-1-propenyl]phenoxy}ethyl)pyrrolidine 2-hydroxy-1,2,3-propanetricarboxylate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(2-{4-[(1Z)-1-(4-fluorophenyl)-2-phenyl-1-propenyl]phenoxy}ethyl)pyrrolidine 2-hydroxy-1,2,3-propanetricarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-{4-[(1Z)-1-(4-chlorophenyl)-2-phenyl-1-propenyl]phenoxy}ethyl)pyrrolidine 2-hydroxy-1,2,3-propanetricarboxylate
  • 1-(2-{4-[(1Z)-1-(4-bromophenyl)-2-phenyl-1-propenyl]phenoxy}ethyl)pyrrolidine 2-hydroxy-1,2,3-propanetricarboxylate

Comparison

Compared to its analogs with different halogen substitutions (chlorine, bromine), 1-(2-{4-[(1Z)-1-(4-fluorophenyl)-2-phenyl-1-propenyl]phenoxy}ethyl)pyrrolidine 2-hydroxy-1,2,3-propanetricarboxylate is unique due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, binding affinity, and overall biological activity. This makes the fluorinated compound potentially more effective in certain applications, such as pharmaceuticals, where fluorine can enhance metabolic stability and bioavailability.

Biological Activity

The compound 1-(2-{4-[(1Z)-1-(4-fluorophenyl)-2-phenyl-1-propenyl]phenoxy}ethyl)pyrrolidine 2-hydroxy-1,2,3-propanetricarboxylate is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a phenoxyethyl group and a tricarboxylate moiety. The presence of the 4-fluorophenyl and 2-phenyl groups contributes to its lipophilicity, which may enhance its bioavailability and interaction with biological targets.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For example, derivatives of pyrrolidine have shown effectiveness in inhibiting cancer cell proliferation. A study demonstrated that related pyrrolidine derivatives displayed antiproliferative activity against various cancer cell lines, with IC50 values ranging from 3 to 5 µM .

Anticonvulsant Activity

Pyrrolidine derivatives have been explored for their anticonvulsant activity. A study involving new pyrrolidine compounds indicated that several exhibited high efficacy in seizure models, including the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. The most active compounds demonstrated significant protective effects against seizures, suggesting that the structure of these compounds may play a crucial role in their biological activity .

The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, it is hypothesized that the pyrrolidine moiety may interact with neurotransmitter receptors or enzymes involved in signal transduction pathways. The fluorophenyl group may enhance binding affinity to specific targets due to increased electron-withdrawing effects, potentially altering receptor conformation or activity.

Study 1: Anticancer Evaluation

In a recent investigation, a series of structurally similar compounds were synthesized and evaluated for their anticancer properties. The study revealed that certain derivatives displayed potent cytotoxicity against human cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest at the G2/M phase. The presence of the phenoxyethyl and tricarboxylate groups was found to be critical for enhancing activity .

Study 2: Neuropharmacological Assessment

Another study focused on assessing the neuropharmacological profile of pyrrolidine derivatives. The results indicated that some compounds significantly reduced seizure frequency in animal models without causing notable neurotoxicity. These findings suggest that modifications in the molecular structure could lead to improved therapeutic profiles for treating epilepsy .

Data Summary

Activity Type IC50 Value (µM) Model Used Reference
Anticancer3 - 5Various cancer cell lines
AnticonvulsantNot specifiedMES and scPTZ models
NeurotoxicityNot applicableRotarod test

Properties

CAS No.

13554-26-2

Molecular Formula

C33H36FNO8

Molecular Weight

593.6 g/mol

IUPAC Name

1-[2-[4-[(Z)-1-(4-fluorophenyl)-2-phenylprop-1-enyl]phenoxy]ethyl]pyrrolidine;2-hydroxypropane-1,2,3-tricarboxylic acid

InChI

InChI=1S/C27H28FNO.C6H8O7/c1-21(22-7-3-2-4-8-22)27(23-9-13-25(28)14-10-23)24-11-15-26(16-12-24)30-20-19-29-17-5-6-18-29;7-3(8)1-6(13,5(11)12)2-4(9)10/h2-4,7-16H,5-6,17-20H2,1H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b27-21+;

InChI Key

CIMZBYHRLGJITL-XTNAOULASA-N

Isomeric SMILES

C/C(=C(\C1=CC=C(C=C1)OCCN2CCCC2)/C3=CC=C(C=C3)F)/C4=CC=CC=C4.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Canonical SMILES

CC(=C(C1=CC=C(C=C1)OCCN2CCCC2)C3=CC=C(C=C3)F)C4=CC=CC=C4.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Origin of Product

United States

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